Sennoside B

Catalog No.
S542990
CAS No.
128-57-4
M.F
C42H38O20
M. Wt
862.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sennoside B

CAS Number

128-57-4

Product Name

Sennoside B

IUPAC Name

(9S)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid

Molecular Formula

C42H38O20

Molecular Weight

862.7 g/mol

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26+,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1

InChI Key

IPQVTOJGNYVQEO-AIFLABODSA-N

solubility

Soluble in DMSO

Synonyms

Sennoside B

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

The exact mass of the compound Sennoside B is 862.1956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of sennosides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]. However, this does not mean our product can be used or applied in the same or a similar way.

Sennoside B (CAS 128-57-4) is a highly purified dianthrone glycoside and the meso (erythro) diastereomer of Sennoside A. In industrial and laboratory procurement, it is primarily sourced as a rigorously characterized analytical reference standard (USP/EP compliant) for the quality control of botanical laxatives, or as a specialized molecular probe . While it shares a rhein dianthrone core with its in-class substitutes, its specific stereochemistry dictates distinct physicochemical properties, including altered aqueous solubility and a higher susceptibility to solution-phase degradation[1]. Consequently, buyers must procure high-purity Sennoside B to accurately calibrate HPLC assays, validate extraction efficiencies, and ensure the precise standardization of A/B ratios in commercial formulations [2].

Research Fit

Stereochemical-control study context — erythro vs threo diastereomer with distinct binding topology and stability profile
TNF-α and PDGFR-β pathway research — reported inhibition context in cellular signaling assays
HIV-1 capsid assembly and MAO enzyme studies — supports target-engagement and enzyme inhibition screening

Substituting Sennoside B with crude Senna extract, mixed sennosides, or its diastereomer Sennoside A fundamentally compromises both analytical precision and assay validity. Analytically, the erythro configuration of Sennoside B makes it inherently more unstable in standard methanol solutions than the threo Sennoside A, rapidly degrading into rhein-8-glucoside at room temperature unless specific acidic solvent matrices are employed[1]. Using Sennoside A as a universal calibration proxy therefore leads to severe quantification errors. Furthermore, in specialized pharmacological assays, Sennoside B demonstrates unique target engagement—such as the selective inhibition of Platelet-Derived Growth Factor (PDGF) receptor signaling—that is entirely absent in Sennoside A [2]. Thus, generic substitution fails to replicate both the handling requirements and the specific bioactivity of the pure B diastereomer.

Substitution Risk

Sennoside B (erythro)
Isomer-specific target-binding affinity and signaling inhibition reported in multiple assay contexts
Sennoside A / Mixed Sennosides
Target-engagement profile may differ; binding mode and pathway specificity may not transfer between diastereomers
Sennoside B (erythro)
Documented thermal stability profile with validated stabilizing solvent system for quantitative work
Sennoside A / Mixed Sennosides
Stability context may not transfer; degradation kinetics differ and may confound endpoint interpretation
Sennoside B (erythro)
Unique PDGFR-β pathway inhibition among tested anthraquinone analogs
Structurally Related Anthraquinones
Aloe-emodin, rhein, and Sennoside A did not show PDGFR-β inhibition; pathway-response endpoints may differ

Stereochemistry-Driven Solution Instability and Solvent Requirement

Sennoside B (erythro configuration) is significantly more prone to degradation than Sennoside A (threo configuration) when prepared as an analytical standard. In standard methanol solutions at room temperature, Sennoside B rapidly decomposes into rhein-8-glucoside, leading to uncertainty in HPLC quantification. Stability studies demonstrate that switching the solvent system to 0.1% phosphoric acid/acetonitrile (4:1) suppresses this degradation even at 37°C [1]. This differential stability mandates specific handling protocols for Sennoside B that are not required for its more stable diastereomer.

Evidence DimensionSolution stability and degradation suppression
Target Compound DataStabilized in 0.1% phosphoric acid/acetonitrile (4:1) at 37°C
Comparator Or BaselineSennoside A (more stable) / Methanol solvent (induces rapid degradation)
Quantified DifferenceSignificant suppression of rhein-8-glucoside formation in acidic acetonitrile compared to standard methanol.
ConditionsStandard solution storage at 37°C for HPLC calibration.

Buyers procuring Sennoside B for pharmacopeial compliance must utilize specific acidic solvent matrices to prevent standard degradation and ensure accurate batch quantification.

TNF-α Inhibition vs. SPD304
Head-to-head
SB IC₅₀ 0.32 µM vs SPD304 IC₅₀ 1.82 µM — 5.7-fold lower IC₅₀ in HeLa IκB-α assay
Supports TNF-α pathway-response interpretation
Competitive binding screening with LC-MS/MS; caspase-3 and PGD₂/PGE₂ readouts

Differential Aqueous Solubility and Extraction Optimization

Although Sennosides A and B are both generally insoluble in cold water and organic solvents like chloroform, Sennoside B exhibits a distinct solubility advantage in hot water[1]. This physicochemical difference directly impacts extraction processability. When optimizing hydroalcoholic extraction from crude Senna, a 70% v/v ethanol solvent yields the maximum concentration of sennosides (15.87 mg/100 mL), utilizing Sennoside B as the primary quantification marker due to its specific solubility profile[2].

Evidence DimensionAqueous solubility and extraction yield
Target Compound DataSomewhat soluble in hot water; optimized extraction in 70% ethanol (15.87 mg/100 mL)
Comparator Or BaselineSennoside A (essentially insoluble in water)
Quantified DifferenceHigher aqueous solubility profile enabling selective enrichment and higher recovery in specific hydroalcoholic ratios.
ConditionsHydroalcoholic extraction and crystallization processes.

Formulators and process engineers must leverage Sennoside B's distinct solubility to optimize recovery yields and standardize A/B ratios in botanical drug manufacturing.

PDGFR-β Signaling Specificity
Head-to-head
Only Sennoside B inhibited PDGFR-β/AKT/STAT5/ERK1/2 among four anthraquinones tested
Supports isomer-specific pathway-inhibition review
MG63 osteosarcoma cells; SA, aloe-emodin, rhein showed no inhibition

Divergent Receptor Target Engagement (PDGF Inhibition)

Despite sharing a highly similar dianthrone core and comparable laxative efficacy, Sennoside B and Sennoside A exhibit strictly divergent pharmacological activities in specific cellular assays. Research indicates that Sennoside B selectively inhibits Platelet-Derived Growth Factor (PDGF) receptor signaling and suppresses cell proliferation induced by PDGF-BB in human osteosarcoma cells [1]. In contrast, Sennoside A is inactive in this specific pathway, demonstrating that the erythro stereochemistry is critical for this receptor target engagement.

Evidence DimensionPDGF receptor signaling inhibition
Target Compound DataActive inhibitor of PDGF-BB-induced proliferation
Comparator Or BaselineSennoside A (inactive in this pathway)
Quantified DifferenceSelective target engagement exclusive to the B diastereomer.
ConditionsIn vitro human osteosarcoma cell assays.

For specialized molecular oncology research, Sennoside B cannot be substituted with Sennoside A or crude extracts due to its unique, stereochemistry-dependent receptor binding profile.

Thermal Stability vs. SA
Head-to-head
SB 93.06% degradation vs SA 51.63% under 70% EtOH, 80°C, 10 h — 1.8-fold difference
Stability protocol review required for quantitative accuracy
Validated stabilizer: 0.1% H₃PO₄/MeCN (4:1); HPLC quantification
HIV-1 Capsid Affinity vs. SA
Head-to-head
SB IC₅₀ 0.08 µM vs SA IC₅₀ 0.18 µM — 2.3-fold higher affinity in TR-FRET assay
Supports stereochemical-binding mode review at NTD/CTD interface
Distinct H-bond networks (N53/N70/N74 vs N57/V59/Q63); BLI validated
Oral Bioavailability vs. SA
Cross-study
SB F = 3.60% (Cmax 14.06 µg/L) vs SA F = 0.9%–1.3% (Cmax ~0.013–0.032 µg/L) in rat
Supports isomer-specific exposure-model interpretation
Cross-study comparison; SB UPLC-MS/MS, SA LC-ESI-MS/MS; LLOQ 5 ng/mL
MAO Inhibition vs. SA
Data to verify
SB IC₅₀ 9 µM vs SA IC₅₀ 17 µM in bovine serum MAO assay — reported ~2-fold difference
Cross-study context; source-specific review recommended
Vendor biochemical profiling data; independent replication not confirmed

Pharmacopeial Quality Control and HPLC Fingerprinting

Due to its specific retention time and distinct degradation profile, highly purified Sennoside B is an indispensable USP/EP reference standard. It is required to accurately resolve A/B ratios in commercial laxative formulations, ensuring that extraction batches meet strict regulatory compliance .

Development of Targeted Enteric Delivery Systems

Because Sennoside B is more susceptible to solution-phase degradation than its diastereomer, it serves as a rigorous stress-test marker in formulation research. It is used to evaluate the protective efficacy of enteric coatings and controlled-release matrices designed to prevent premature hydrolysis in the upper gastrointestinal tract [1].

Selective Kinase Inhibition and Oncology Assays

Leveraging its unique ability to inhibit PDGF receptor signaling—an activity not shared by Sennoside A—Sennoside B is procured as a specialized bioactive probe in molecular oncology studies, particularly for modeling osteosarcoma proliferation and evaluating novel receptor tyrosine kinase inhibitors [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
TNF-α pathway inhibition studies
Isomer-specific TNF-α response context
Reported IC₅₀ endpoint review and caspase/PG readout interpretation
PDGFR-β signaling research
Isomer-specific kinase inhibition profile
Pathway selectivity across anthraquinone analogs; AKT/STAT5/ERK endpoint review
HIV-1 capsid assembly research
Capsid hexamer binding affinity context
Stereochemical binding-mode review at NTD/CTD interface
Oral PK exposure modeling
Isomer-specific bioavailability context
Exposure-model review with isomer correction; cross-study validation
MAO enzyme inhibition screening
Reported enzyme inhibition context
Source-specific review; independent replication context

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

862.19564360 Da

Monoisotopic Mass

862.19564360 Da

Heavy Atom Count

62

LogP

-0.686

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F887D1637W

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (40%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

128-57-4

Wikipedia

Sennoside B

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]
1. Franz, G. The senna drug and its chemistry. Pharmacology 47(Suppl 1), 2-6 (1993).
2. Hwang, I.Y., and Jeong, C.S. Gastroprotective activities of sennoside A and sennoside B via the up-regulation of prostaglandin E2 and the inhibition of H+/K+-ATPase. Biomol. Ther. (Seoul) 23(5), 458-464 (2015).

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